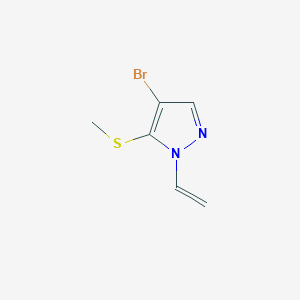![molecular formula C13H19NOSi B14195106 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile CAS No. 918422-57-8](/img/structure/B14195106.png)
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile is an organosilicon compound characterized by the presence of a silicon atom bonded to a phenyl group and two methyl groups. This compound is notable for its unique structural properties, which make it a subject of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile typically involves the reaction of a chlorosilane precursor with a suitable nucleophile. One common method involves the nucleophilic substitution of chlorosilane with dimethyl(phenyl)silyl lithium, resulting in the formation of the desired organosilicon compound . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The silicon atom can participate in nucleophilic substitution reactions, forming new silicon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as organolithium or Grignard reagents are commonly employed.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various organosilicon compounds with different substituents.
Applications De Recherche Scientifique
4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile involves its interaction with various molecular targets and pathways. The silicon atom’s ability to form stable bonds with carbon and other elements allows the compound to participate in a variety of chemical reactions. These interactions can influence the compound’s reactivity and stability, making it a versatile tool in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl(phenyl)silyl lithium: A precursor used in the synthesis of 4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile.
Ethyl 2-(dimethyl(phenyl)silyl)propanoate: Another organosilicon compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a hydroxyl group and a nitrile group attached to a silicon atom. This unique structure imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
918422-57-8 |
|---|---|
Formule moléculaire |
C13H19NOSi |
Poids moléculaire |
233.38 g/mol |
Nom IUPAC |
4-[dimethyl(phenyl)silyl]-5-hydroxypentanenitrile |
InChI |
InChI=1S/C13H19NOSi/c1-16(2,12-7-4-3-5-8-12)13(11-15)9-6-10-14/h3-5,7-8,13,15H,6,9,11H2,1-2H3 |
Clé InChI |
OMTPDCWVRODQGD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=CC=C1)C(CCC#N)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(6-Phenylhexane-1-sulfonyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B14195025.png)

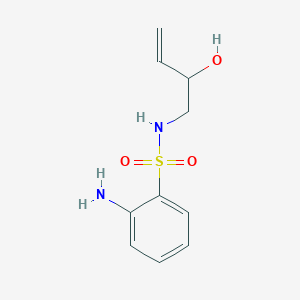
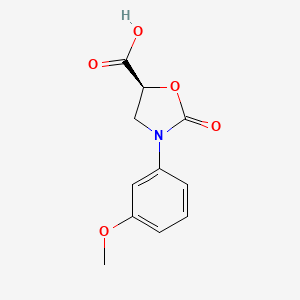
![2,6-Bis[(prop-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14195047.png)
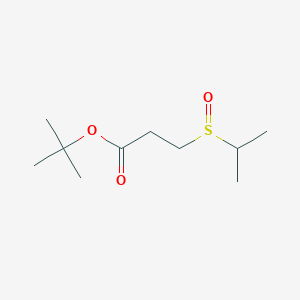
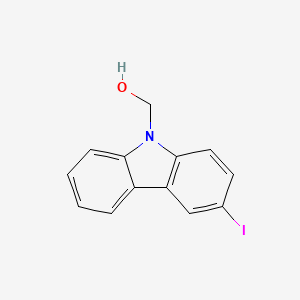
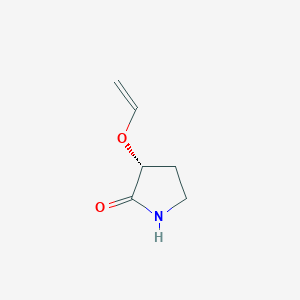
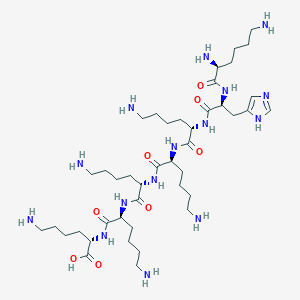
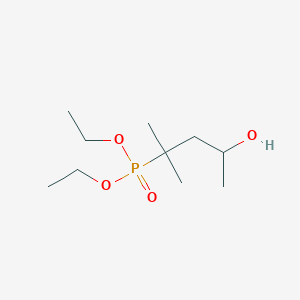
![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
methanone](/img/structure/B14195094.png)
